
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of pyridine, tetrahydropyran, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization of the resulting amide in the presence of potassium hydroxide (KOH) . The reaction conditions often require cooling with ice water and the use of dry pyridine as a solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides and arylmethyl chlorides are common reagents for substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, sulfoxides, and sulfones.
Scientific Research Applications
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with these molecular pathways.
Comparison with Similar Compounds
4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: This compound shares a similar triazole and pyridine structure but differs in the substituent groups.
5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol: Another similar compound with a phenyl group instead of a pyridinyl group.
Uniqueness: 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol is unique due to its combination of pyridine, tetrahydropyran, and triazole rings, which confer distinct chemical and biological properties
Biological Activity
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol (CAS No. 1858250-40-4) is a compound that has garnered attention for its diverse biological activities. This article examines its biological properties, potential applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a pyridine ring, a tetrahydro-pyran moiety, and a triazole-thiol functional group. This structural diversity is believed to contribute significantly to its biological activity.
Property | Details |
---|---|
Molecular Formula | C12H14N4OS |
Molecular Weight | 258.33 g/mol |
CAS Number | 1858250-40-4 |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds similar to 4-Pyridin-3-yl-5-tetrahydro-2H-pyran derivatives exhibit significant antimicrobial activities. In particular, the presence of the triazole ring enhances the compound's ability to inhibit bacterial growth. A study evaluating various triazole derivatives found that those with thiol groups showed improved efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in several studies. For instance, derivatives containing triazole-thiol functionalities have demonstrated the ability to modulate cytokine release, particularly TNF-α and IL-6, which are crucial in inflammatory responses . The immunomodulatory effects observed suggest that these compounds could serve as potential therapeutic agents in treating inflammatory diseases.
Anticancer Activity
Recent investigations into the anticancer properties of triazole derivatives have shown promising results. Compounds similar to 4-Pyridin-3-yl derivatives were tested against various cancer cell lines, including melanoma and breast cancer cells. The results indicated that these compounds inhibited cell proliferation and migration effectively, suggesting their potential as anticancer agents .
Case Studies
- Study on Cytokine Modulation : A study involving the synthesis of new triazole derivatives demonstrated their ability to inhibit cytokine release in human peripheral blood mononuclear cells (PBMCs). Compounds with specific substitutions showed enhanced anti-inflammatory effects without significant toxicity .
- Anticancer Evaluation : In a comparative analysis of various triazole derivatives against cancer cell lines (MDA-MB-231 and IGR39), certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Properties
IUPAC Name |
3-(oxan-4-yl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c18-12-15-14-11(9-3-6-17-7-4-9)16(12)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDLDPGYASFZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NNC(=S)N2C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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